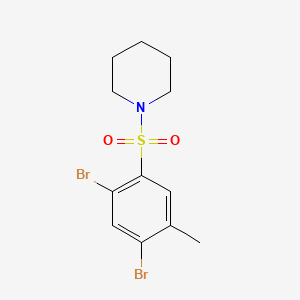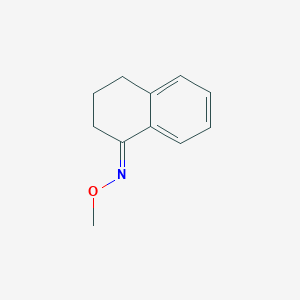
2-Boc-amino-4-bromométhylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Boc-amino-4-bromomethylpyridine, also known by its IUPAC name tert-butyl (4-(bromomethyl)pyridin-2-yl)carbamate, is a chemical compound with the molecular formula C11H15BrN2O2. It is a white solid that is commonly used as a building block in organic synthesis . The compound is characterized by the presence of a bromomethyl group attached to a pyridine ring, which is further substituted with a tert-butoxycarbonyl (Boc) protected amino group.
Applications De Recherche Scientifique
2-Boc-amino-4-bromomethylpyridine is widely used in scientific research due to its versatility as a building block in organic synthesis. Some of its applications include:
Medicinal Chemistry: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The compound’s ability to undergo various chemical transformations makes it valuable in drug discovery and development.
Chemical Biology: The compound is used to create bioconjugates and probes for studying biological processes. Its bromomethyl group allows for easy attachment to biomolecules.
Material Science: It is used in the synthesis of functional materials, including polymers and dendrimers, which have applications in nanotechnology and electronics.
Méthodes De Préparation
The synthesis of 2-Boc-amino-4-bromomethylpyridine typically involves the bromination of 2-Boc-amino-4-methylpyridine. The reaction is carried out using N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually conducted in an inert solvent like carbon tetrachloride or dichloromethane at elevated temperatures .
Industrial production methods for this compound are similar but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using standard techniques such as recrystallization or column chromatography.
Analyse Des Réactions Chimiques
2-Boc-amino-4-bromomethylpyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles such as amines, thiols, or alkoxides to form corresponding substituted products. Common reagents include sodium azide, potassium thiolate, and sodium alkoxide.
Deprotection: The Boc protecting group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), yielding the free amine.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 2-azido-4-methylpyridine, while deprotection with TFA yields 2-amino-4-methylpyridine.
Mécanisme D'action
The mechanism of action of 2-Boc-amino-4-bromomethylpyridine is primarily based on its chemical reactivity. The bromomethyl group is highly reactive towards nucleophiles, allowing for the formation of various substituted products. The Boc protecting group provides stability to the amino group during synthetic transformations and can be easily removed under acidic conditions to reveal the free amine.
Comparaison Avec Des Composés Similaires
2-Boc-amino-4-bromomethylpyridine can be compared with other similar compounds such as:
2-Boc-amino-4-chloromethylpyridine: Similar in structure but contains a chloromethyl group instead of a bromomethyl group. The reactivity of the chloromethyl group is generally lower than that of the bromomethyl group.
2-Boc-amino-4-iodomethylpyridine: Contains an iodomethyl group, which is more reactive than the bromomethyl group. This compound is often used in reactions requiring higher reactivity.
2-Boc-amino-4-methylpyridine: Lacks the halomethyl group and is less reactive in nucleophilic substitution reactions.
Each of these compounds has unique properties that make them suitable for specific applications in organic synthesis.
Propriétés
IUPAC Name |
tert-butyl 3-amino-4-(bromomethyl)pyridine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2/c1-11(2,3)16-10(15)9-8(13)7(6-12)4-5-14-9/h4-5H,6,13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWXRQKWYLLVFEH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NC=CC(=C1N)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20692946 |
Source


|
| Record name | tert-Butyl 3-amino-4-(bromomethyl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20692946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
190189-98-1 |
Source


|
| Record name | tert-Butyl 3-amino-4-(bromomethyl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20692946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,5S,6R)-3-METHYL-6-PIPERAZIN-1-YL-3-AZABICYCLO[3.1.0]HEXANE](/img/structure/B1171337.png)

